

# Application Notes & Protocols: BMS-986165 (Deucravacitinib)

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## Compound of Interest

Compound Name: *Angeloylisogomisin O*

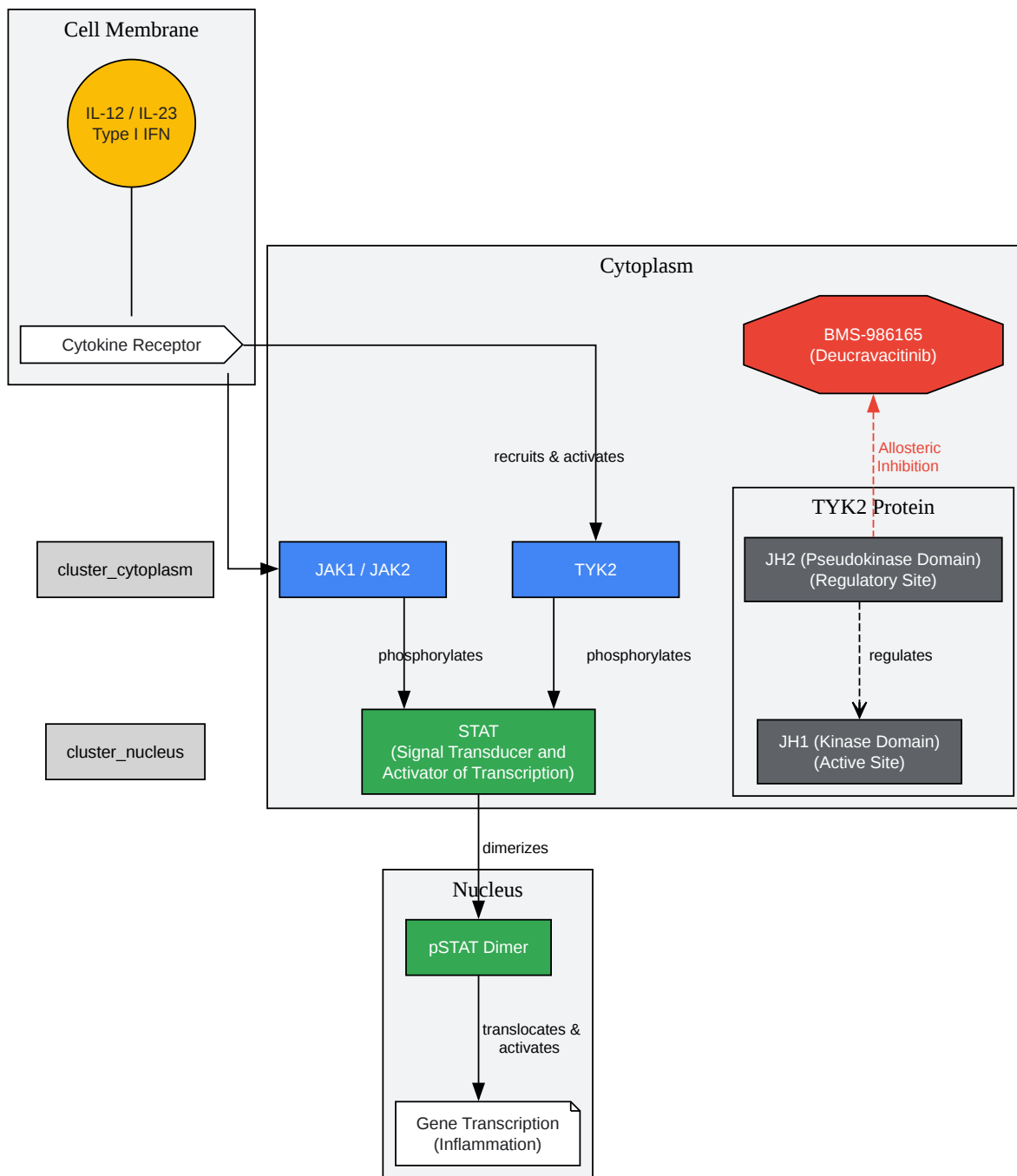
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Compound: BMS-986165 (Deucravacitinib) Class: Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor  
Therapeutic Area: Immune-Mediated Inflammatory Diseases

**Introduction** Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, and allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular signaling kinase that mediates cytokine pathways crucial to the pathogenesis of various immune-mediated diseases.[1][3] Unlike pan-Janus kinase (JAK) inhibitors that bind to the conserved active site of the kinase domain, deucravacitinib possesses a unique mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2][4] This allosteric inhibition provides exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which may lead to a differentiated safety profile.[4][5][6] Deucravacitinib has been approved by the FDA for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other conditions such as psoriatic arthritis, lupus, and inflammatory bowel disease.[1][7][8]

**Mechanism of Action** Deucravacitinib selectively binds to the TYK2 pseudokinase (JH2) domain, locking the enzyme in an inactive conformation.[2][4] This prevents the receptor-mediated activation of TYK2, thereby blocking downstream signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][8][9] These cytokines are central to the inflammatory and immune responses underlying numerous autoimmune disorders.[1] The high selectivity of deucravacitinib is attributed to its unique binding mode to the less-conserved pseudokinase domain.[4][10]



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**Caption:** Allosteric inhibition of TYK2 signaling by BMS-986165.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of BMS-986165.

Table 1: In Vitro Potency and Selectivity

Parameter	Target/Assay	Value	Reference
Binding Affinity (K <sub>i</sub> )	<b>TYK2 Pseudokinase Domain (JH2)</b>	<b>0.02 nM</b>	<b>[5][8]</b>
Enzymatic Inhibition (IC <sub>50</sub> )	TYK2 JH2 Domain	1.0 nM	[11][12]
Cellular Inhibition (IC <sub>50</sub> )	IL-23, IL-12, Type I IFN Pathways	2 - 14 nM	[8][11]
Selectivity	TYK2 vs. JAK1/JAK3	>200-fold	[4]

| Selectivity | TYK2 vs. JAK2 | >3000-fold [[4] |

Table 2: Pharmacokinetic and Physicochemical Properties

Parameter	Species	Value	Reference
Terminal Half-Life (t <sub>1/2</sub> )	<b>Human (single dose)</b>	<b>7.9 - 15.0 hours</b>	<b>[8]</b>
Microsomal Stability (t <sub>1/2</sub> )	Human, Mouse, Rat, Monkey, Dog	> 120 min	[8]
Permeability	Caco-2 Assay	Good (Efflux Ratio ~10)	[8]
Molecular Formula	-	C <sub>20</sub> H <sub>22</sub> N <sub>8</sub> O <sub>3</sub>	[8]

| Molecular Weight | - | 425.46 g/mol [[8] |

## Experimental Protocols

### Protocol 1: In Vitro Cellular STAT Phosphorylation Assay

This protocol describes a method to quantify the inhibitory effect of BMS-986165 on cytokine-induced STAT phosphorylation in human immune cells.

Objective: To determine the IC<sub>50</sub> of BMS-986165 by measuring the inhibition of cytokine-stimulated phosphorylation of specific STAT proteins.

Materials:

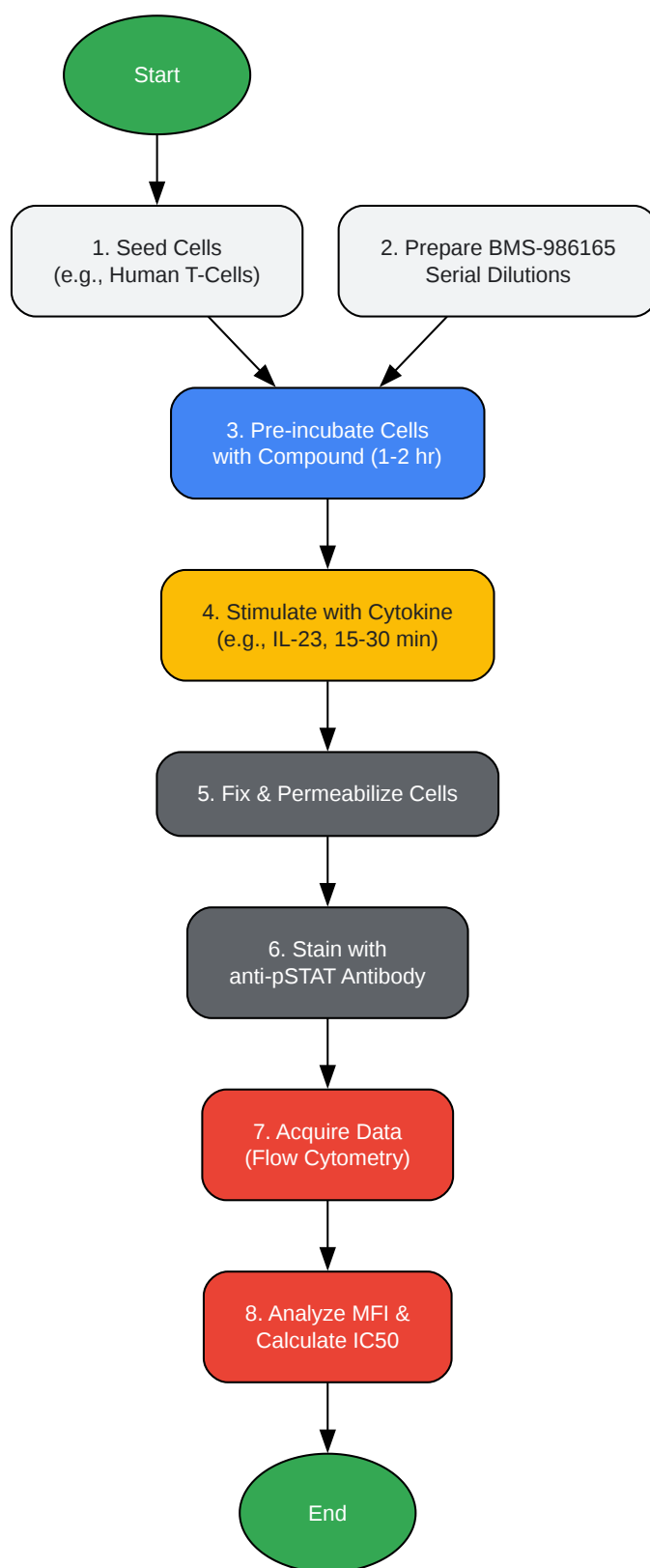
- Human peripheral blood mononuclear cells (PBMCs) or relevant human cell lines (e.g., T-cells, TF-1 cells).[5]
- BMS-986165 (Deucravacitinib).
- Vehicle control (e.g., DMSO).[5]
- Cytokine stimulants: IL-12, IL-23, IFN $\alpha$ , or Thrombopoietin (TPO).[8][10]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Phosphate-Buffered Saline (PBS).
- Fixation/Permeabilization buffers (for flow cytometry).
- Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5).[5][10]
- Flow cytometer or ELISA plate reader.

Methodology:

- Cell Preparation: Culture and maintain cells according to standard protocols. Prior to the assay, harvest cells and resuspend in appropriate assay medium to the desired density (e.g.,  $1 \times 10^6$  cells/mL).
- Compound Preparation: Prepare a serial dilution of BMS-986165 in DMSO, followed by a further dilution in assay medium to achieve the final desired concentrations. Ensure the final

DMSO concentration is consistent across all wells and does not exceed 0.1%.

- **Compound Treatment:** Add the diluted BMS-986165 or vehicle control to the cell suspension. Incubate for 1-2 hours at 37°C.
- **Cytokine Stimulation:** Add the specific cytokine stimulant (e.g., IL-12 for pSTAT, TPO for pSTAT3) to the cell suspension at a pre-determined optimal concentration (e.g., EC<sub>80</sub>).<sup>[10]</sup> Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- **Signal Termination:** Stop the reaction by immediately fixing the cells (e.g., adding formaldehyde) or lysing them for biochemical analysis.
- **Staining and Detection (Flow Cytometry):**
  - Permeabilize the fixed cells using a permeabilization buffer.
  - Incubate cells with a fluorescently-conjugated phospho-specific STAT antibody.
  - Wash the cells and acquire data on a flow cytometer.
- **Data Analysis:**
  - Gate on the cell population of interest.
  - Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
  - Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100% inhibition).
  - Plot the normalized response against the log concentration of BMS-986165 and fit a four-parameter logistic curve to determine the IC<sub>50</sub> value.



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**Caption:** Workflow for the Cellular STAT Phosphorylation Assay.

## Protocol 2: In Vivo Murine Model of IL-23-Induced Skin Inflammation

This protocol details a common psoriasis-like mouse model used to evaluate the in vivo efficacy of BMS-986165.[8]

Objective: To assess the dose-dependent efficacy of orally administered BMS-986165 in reducing IL-23-induced acanthosis (epidermal hyperplasia) and inflammation.[8]

Materials:

- 6-8 week old mice (e.g., C57BL/6).
- Recombinant murine IL-23.
- BMS-986165 (Deucravacitinib).
- Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[13]
- Calipers for ear thickness measurement.
- Standard animal housing and husbandry equipment.
- Reagents for histology (formalin, paraffin, H&E stain) and qPCR.

Methodology:

- Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
- Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, BMS-986165 at 15 mg/kg BID, BMS-986165 at 30 mg/kg BID, positive control).[8]
- Disease Induction: On Day 0, and every other day thereafter, administer intradermal injections of recombinant murine IL-23 into the mouse ear pinna to induce inflammation.
- Compound Administration:

- Prepare fresh formulations of BMS-986165 in the vehicle daily.
- Beginning on Day 0, administer the compound or vehicle via oral gavage twice daily (BID) for the duration of the study (e.g., 9 days).[8]
- Endpoint Monitoring:
  - Ear Thickness: Measure the thickness of both ears daily using digital calipers as a primary indicator of inflammation.
  - Clinical Scoring: If applicable, score skin for erythema and scaling.
- Terminal Procedures (e.g., Day 9):
  - Euthanize mice according to approved institutional guidelines.
  - Collect ear tissue for further analysis.
- Ex Vivo Analysis:
  - Histopathology: Fix a portion of the ear tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
  - Gene Expression: Snap-freeze another portion of the ear tissue for RNA extraction and subsequent qPCR analysis to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22).[3]
- Data Analysis:
  - Compare the mean ear thickness between treatment groups using appropriate statistical tests (e.g., ANOVA).
  - Quantify histological scores and gene expression changes relative to the vehicle control group.
  - Determine the dose-dependent reduction in inflammatory parameters.



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